molecular formula C27H25NO4 B5163096 2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID

2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID

Cat. No.: B5163096
M. Wt: 427.5 g/mol
InChI Key: ZPHDEPJPUHFYBR-UHFFFAOYSA-N
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Description

2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a benzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-4-oxo-1,2,3,4,5,6-benzo[a]phenanthridin-5-yl chloride with 4-hydroxyphenoxyacetic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Hydroxy-2,2-dimethyl-4-oxo-chroman-7-yl)oxyacetic acid
  • 2-(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxyacetic acid

Uniqueness

2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENOXY)ACETIC ACID is unique due to its benzo[a]phenanthridinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2)13-20-24-19-6-4-3-5-16(19)9-12-21(24)28-26(25(20)22(29)14-27)17-7-10-18(11-8-17)32-15-23(30)31/h3-12,26,28H,13-15H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHDEPJPUHFYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)OCC(=O)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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